3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide
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Overview
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide is a synthetic organic compound known for its diverse applications across multiple scientific disciplines. This compound features a pyrimidine core substituted with methyl, methylsulfanyl, and propanamide functional groups, contributing to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide typically involves several key steps:
Formation of the pyrimidine core: : Begin with the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of substituents: : Methyl groups are introduced via alkylation reactions. The methylsulfanyl group can be added using thiolation agents such as methanethiol.
Attachment of the propanamide side chain: : This is achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
For large-scale production, methods like continuous flow synthesis and microwave-assisted organic synthesis (MAOS) can be employed to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are pivotal to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Typically involves the conversion of the methylsulfanyl group to sulfoxides or sulfones.
Reduction: : Possible reduction of the pyridine or pyrimidine rings under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substituents: : Halides for nucleophilic substitution, sulfur chlorides for thiolation
Major Products
Oxidation products: : Sulfoxides, sulfones
Reduction products: : Partially hydrogenated rings
Substitution products: : Diverse derivatives based on the substituents introduced
Scientific Research Applications
This compound's unique structure lends itself to various applications in:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential inhibitor or ligand in biochemical pathways, studying enzyme-substrate interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases, acting as a pharmaceutical intermediate.
Industry: : Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide exerts its effects depends largely on its interaction with molecular targets, often through:
Binding to enzymes or receptors: : Affecting their activity or signaling pathways.
Inhibition of biological pathways: : Such as specific enzymes in disease-related processes.
Modulation of molecular interactions: : Influencing protein-protein or protein-DNA interactions.
Comparison with Similar Compounds
When compared to other pyrimidine-based compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide stands out due to its methylsulfanyl group and specific amide linkage, which contribute to its distinct reactivity and binding properties.
Similar Compounds
4,6-dimethyl-2-(methylsulfanyl)pyrimidine
N-(2-carbamoylethyl)amide derivatives
Pyrimidine derivatives with varying alkyl or aryl groups
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Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-oxo-3-(pyridin-2-ylamino)propyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-12-14(13(2)22-18(21-12)26-3)7-8-16(24)20-11-9-17(25)23-15-6-4-5-10-19-15/h4-6,10H,7-9,11H2,1-3H3,(H,20,24)(H,19,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJWHGTBZHDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCC(=O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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